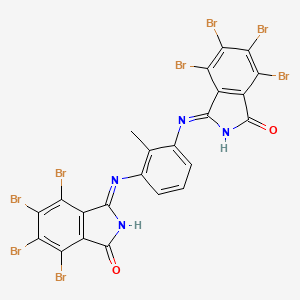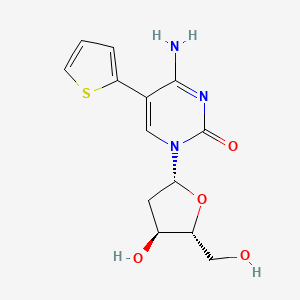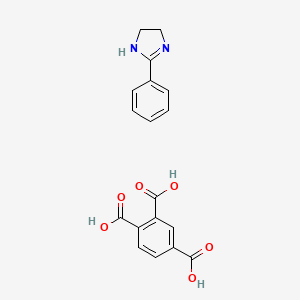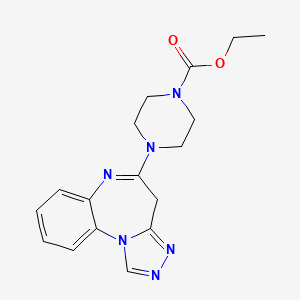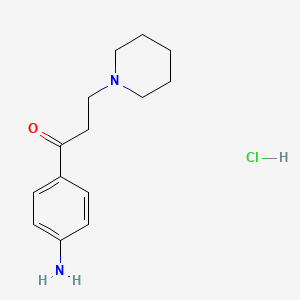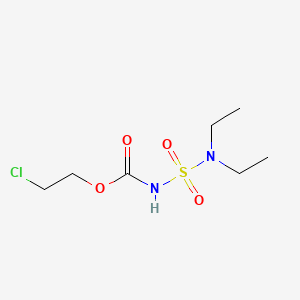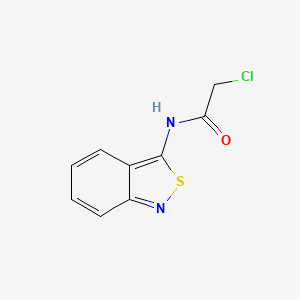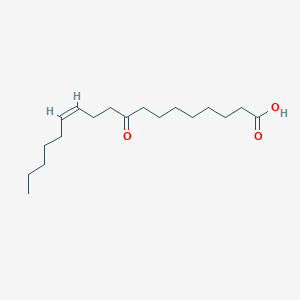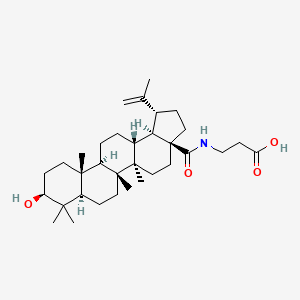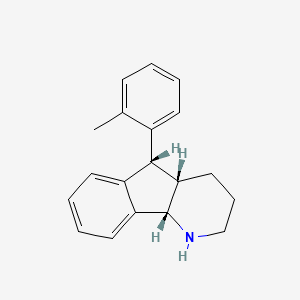
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- is a complex organic compound with the molecular formula C20H23N. This compound is known for its unique structure, which combines elements of both indene and pyridine rings, making it a subject of interest in various fields of scientific research.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .
Aplicaciones Científicas De Investigación
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- include other indeno-pyridine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of indene and pyridine rings, as well as its particular substituents .
Propiedades
Número CAS |
88763-17-1 |
|---|---|
Fórmula molecular |
C19H21N |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
(4aS,5S,9bS)-5-(2-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-13-7-2-3-8-14(13)18-15-9-4-5-10-16(15)19-17(18)11-6-12-20-19/h2-5,7-10,17-20H,6,11-12H2,1H3/t17-,18-,19+/m0/s1 |
Clave InChI |
NWGRBFWGGWYBEZ-GBESFXJTSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H]2[C@@H]3CCCN[C@@H]3C4=CC=CC=C24 |
SMILES canónico |
CC1=CC=CC=C1C2C3CCCNC3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


